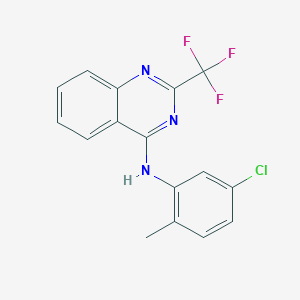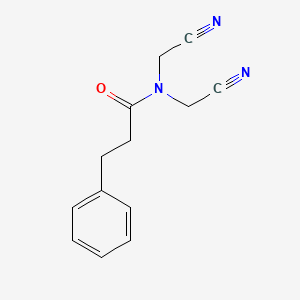![molecular formula C22H21FN2OS B5509655 8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)
8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline is a compound related to the class of quinolines, a significant group of heterocyclic aromatic compounds. Quinolines have diverse applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
- The synthesis of quinoline derivatives often involves multi-component reactions, like the formation of 4-Aryl-8-fluoro-tetrahydro-3H-cyclopenta[c]quinolines via acid-catalyzed cyclocondensation (Tolstikov et al., 2014).
- Another method includes the synthesis of 6-fluoroquinolones substituted at the 7-position with carbon-linked side chains as analogs (Laborde et al., 1993).
Molecular Structure Analysis
- The molecular structure of quinoline derivatives can be complex, with various substituents influencing their properties. For instance, the orientation of substituents like fluorophenyl rings significantly affects the molecular conformation (Zhang et al., 2009).
Chemical Reactions and Properties
- Quinolines undergo various chemical reactions. For example, the photochemistry of certain quinolines in aqueous solutions involves substitution and decarboxylation processes (Mella et al., 2001).
- Another reaction involves the synthesis of fluorinated tetrahydroquinolines via nucleophilic addition and cyclization reactions (Méndez & Kouznetsov, 2002).
Physical Properties Analysis
- The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, can be determined through experimental studies, but specific data on this particular compound might be limited.
Chemical Properties Analysis
- The chemical properties, like acidity, basicity, and reactivity of quinoline derivatives, depend significantly on the nature of their substituents and overall molecular structure.
- For instance, the electronic and steric effects of substituents can influence the reactivity of quinoline derivatives in various chemical reactions (Segawa et al., 1995).
Applications De Recherche Scientifique
Antibacterial Activity
- 8-Fluoroquinolines, a class of compounds including 8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline, have been extensively researched for their antibacterial properties. For instance, a novel series of 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids displayed potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates (Inoue et al., 1994).
Antimicrobial Efficacy
- Structural features of quinolones, such as a halogen at the 8-position, have been shown to improve oral absorption and activity against anaerobes, contributing significantly to their antimicrobial effectiveness (Domagala, 1994).
Synthesis and Transformations
- Research has been conducted on the synthesis and transformations of quinoline derivatives, including those related to 8-fluoroquinolines. These compounds have shown potential as efficient fluorophores and antioxidants, highlighting their importance in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Fluorescence-Based Technologies
- The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through strategies like oxidative Pictet-Spengler cyclization, has been reported. These compounds, related to the 8-fluoroquinoline family, have shown unique and desirable optical properties, suggesting their suitability as fluorescent probes in aqueous systems (Park et al., 2015).
Cancer Drug Discovery
- Quinoline compounds, including 8-fluoroquinolines, are recognized for their anticancer activities. They have been examined for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential in cancer drug development (Solomon & Lee, 2011).
Propriétés
IUPAC Name |
(8-fluoroquinolin-2-yl)-[4-(4-methylphenyl)sulfanylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-15-5-8-17(9-6-15)27-18-11-13-25(14-12-18)22(26)20-10-7-16-3-2-4-19(23)21(16)24-20/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTZWBWBZXXPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)
![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)
![3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)
![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)

![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)
![N-{5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinyl}benzenesulfonamide dihydrochloride](/img/structure/B5509669.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)